molecular formula C9H10N2OS B2787668 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile CAS No. 338954-39-5

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile

Cat. No. B2787668
M. Wt: 194.25
InChI Key: SOUFFSDRIPGARF-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile, also known as MET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thienylacetonitriles and has been shown to exhibit a wide range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile involves the reaction of 2-bromo-5-(methoxyethanimidoyl)thiophene with acetonitrile in the presence of a base.

Starting Materials
2-bromo-5-(methoxyethanimidoyl)thiophene, Acetonitrile, Base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 2-bromo-5-(methoxyethanimidoyl)thiophene and base in acetonitrile., Step 2: Heat the mixture to reflux for several hours., Step 3: Allow the mixture to cool and filter off any solids., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 5: Purify the crude product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile inhibits the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3β, 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile may be able to induce apoptosis in cancer cells and protect against neurodegeneration.

Biochemical And Physiological Effects

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile may have potential as an anti-diabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other anti-cancer drugs.
One limitation of using 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental protocols. Additionally, more research is needed to fully understand the mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile and to determine its potential side effects.

Future Directions

There are several future directions for research on 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile. One area of interest is in the development of new cancer treatments based on the compound. Researchers are also interested in further exploring the compound's potential as a neuroprotective agent and anti-diabetic agent. Additionally, more research is needed to fully understand the mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile and to determine its potential side effects.

Scientific Research Applications

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has also been studied for its potential as a neuroprotective agent. Studies have shown that 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile can protect against oxidative stress and inflammation, two factors that are known to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7(11-12-2)9-4-3-8(13-9)5-6-10/h3-4H,5H2,1-2H3/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFFSDRIPGARF-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile

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